3-(4-Bromophenyl)-1,4-dimethylpyrrolidin-3-ol
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Overview
Description
3-(4-Bromophenyl)-1,4-dimethylpyrrolidin-3-ol is a chemical compound characterized by the presence of a bromophenyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-1,4-dimethylpyrrolidin-3-ol typically involves the reaction of 4-bromobenzaldehyde with 1,4-dimethylpyrrolidine in the presence of a suitable catalyst. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, followed by purification through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The bromophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: 3-(4-Bromophenyl)-1,4-dimethylpyrrolidin-3-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the creation of complex molecules through further chemical modifications.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological activities. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the synthesis of polymers and other industrial products .
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1,4-dimethylpyrrolidin-3-ol involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring may interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
- 3-(4-Bromophenyl)-1-methylpyrrolidin-3-ol
- 3-(4-Bromophenyl)-1,4-dimethylpyrrolidin-2-ol
- 3-(4-Bromophenyl)-1,4-dimethylpyrrolidin-3-one
Comparison: Compared to its analogs, 3-(4-Bromophenyl)-1,4-dimethylpyrrolidin-3-ol exhibits unique reactivity due to the presence of both the bromophenyl and pyrrolidine groups. This combination allows for diverse chemical transformations and potential biological activities .
Properties
Molecular Formula |
C12H16BrNO |
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Molecular Weight |
270.17 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1,4-dimethylpyrrolidin-3-ol |
InChI |
InChI=1S/C12H16BrNO/c1-9-7-14(2)8-12(9,15)10-3-5-11(13)6-4-10/h3-6,9,15H,7-8H2,1-2H3 |
InChI Key |
UPXSLLBSSCNPTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC1(C2=CC=C(C=C2)Br)O)C |
Origin of Product |
United States |
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